2-{3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyloxy}propanoic acid
Description
2-{3-[(3,4-Dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyloxy}propanoic acid is a cyclopenta[b]quinoline derivative featuring a 3,4-dimethoxyphenyl substituent at the methylidene position and a propanoic acid moiety esterified to the quinoline backbone. This compound is structurally characterized by its fused cyclopentane ring, aromatic quinoline system, and electron-rich methoxy groups, which influence its physicochemical and biological properties.
It has been discontinued commercially, limiting its current availability for research .
Properties
IUPAC Name |
2-[(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carbonyl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-14(24(27)28)32-25(29)22-17-6-4-5-7-19(17)26-23-16(9-10-18(22)23)12-15-8-11-20(30-2)21(13-15)31-3/h4-8,11-14H,9-10H2,1-3H3,(H,27,28)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICFIKUXMJFLQW-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC(=O)C1=C2CC/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=NC4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyloxy}propanoic acid , identified by its CAS number 1807940-59-5 , is a complex organic molecule with potential pharmaceutical applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 433.5 g/mol
- Structural Features : The compound features a cyclopenta[b]quinoline core, which is linked to a 3,4-dimethoxyphenyl group through a methylene bridge, and is further modified by a propanoic acid moiety.
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:
- Antioxidant Activity : The presence of methoxy groups can enhance the electron-donating ability of the phenyl ring, contributing to antioxidant properties.
- Anti-inflammatory Effects : Compounds in this class may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Antitumor Activity : Preliminary studies suggest that derivatives of cyclopenta[b]quinolines can induce apoptosis in cancer cell lines.
Biological Activity Data
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of COX-2 and cytokine production | |
| Antitumor | Induction of apoptosis in cancer cells |
Case Studies
-
Antitumor Efficacy :
- A study evaluated the cytotoxic effects of structurally related quinoline derivatives on various cancer cell lines. The results demonstrated significant growth inhibition in breast cancer (MCF-7) and lung cancer (A549) cells at micromolar concentrations. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
-
Anti-inflammatory Properties :
- In an animal model of arthritis, administration of the compound resulted in reduced paw swelling and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6). Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.
-
Neuroprotective Effects :
- Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyloxy}propanoic acid exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of signaling pathways associated with cell survival and proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cyclopenta[b]quinoline exhibited potent cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further research into this compound's efficacy against tumors .
Antioxidant Properties
The compound has shown potential as an antioxidant. Antioxidants are critical in mitigating oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases.
Research Findings : In vitro studies have reported that similar compounds can scavenge free radicals effectively and reduce oxidative damage in cellular models . This property is crucial for developing therapeutic agents aimed at preventing cellular damage.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds related to this structure have been evaluated for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines.
Clinical Relevance : In a clinical trial assessing the anti-inflammatory effects of related compounds, significant reductions in markers such as TNF-alpha and IL-6 were observed, indicating a potential therapeutic role for this compound in inflammatory diseases .
Neuroprotective Effects
Emerging research indicates that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Evidence from Studies : Experimental models have shown that derivatives can inhibit neuroinflammation and promote neuronal survival under stress conditions . These findings suggest a need for further exploration into its application in neuropharmacology.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound belongs to a broader class of cyclopenta[b]quinoline derivatives. Key structural analogs and their comparative properties are outlined below:
Structural Modifications and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing this compound?
- Synthesis : Utilize a multi-step approach involving condensation reactions. For example, the cyclopenta[b]quinoline core can be synthesized via cyclization of a substituted quinoline precursor with cyclopentanone derivatives. The 3,4-dimethoxyphenylmethylidene group is introduced via a Schiff base reaction under reflux in anhydrous ethanol, similar to methods described for related quinoline derivatives .
- Characterization : Employ NMR (¹H/¹³C) for structural confirmation, focusing on the methylidene proton (δ 8.2–8.5 ppm) and methoxy groups (δ 3.8–3.9 ppm). X-ray crystallography (as in ) can resolve stereochemical ambiguities, while HPLC with UV detection (λ ~270 nm) ensures purity (>95%) .
Q. How should solubility and formulation be optimized for in vitro assays?
- Solubility : Test in DMSO (stock solutions ~10 mM), ethanol, or PBS (pH 7.2) with sonication. Pre-saturate solvents with inert gases (e.g., N₂) to prevent oxidation of the methoxyphenyl group .
- Formulation : For aqueous buffers, dilute DMSO stocks to ≤0.1% v/v to minimize solvent toxicity. Dynamic light scattering (DLS) can assess colloidal stability in biological media .
Q. What are the stability profiles under varying storage conditions?
- Short-term : Store lyophilized powder at -20°C in amber vials to prevent photodegradation. In solution, avoid repeated freeze-thaw cycles due to hydrolysis risks at the ester linkage .
- Long-term : Stability studies (e.g., 6 months at -80°C) with periodic LC-MS analysis are recommended to monitor degradation products, particularly de-methylation or quinoline ring oxidation .
Advanced Research Questions
Q. How can contradictory data in biological activity be resolved?
- Case Example : If anti-inflammatory effects conflict across studies, validate assays using orthogonal methods (e.g., ELISA for cytokine profiling vs. Western blot for NF-κB pathway analysis). Include positive controls like dexamethasone and assess off-target effects via kinase profiling panels .
- Data Normalization : Use internal standards (e.g., deuterated analogs) in metabolomic studies to correct for matrix effects in complex biological samples .
Q. What mechanistic insights exist for its interaction with amyloid-β (Aβ) aggregation?
- Inhibition Mechanism : The compound’s quinoline moiety may disrupt β-sheet formation via π-π stacking with Aβ42, as observed in similar polyphenol derivatives. Use Thioflavin T assays and transmission electron microscopy (TEM) to quantify fibril formation .
- Structure-Activity Relationship (SAR) : Compare with analogs lacking the dimethoxy group; methoxy substituents enhance lipid solubility, potentially improving blood-brain barrier penetration in vivo .
Q. How does the compound modulate osteoclast differentiation?
- Experimental Design : Treat RAW 264.7 cells with RANKL and varying compound concentrations (0.1–10 μM). Assess osteoclast markers (TRAP, Cathepsin K) via qPCR and resorption pits on hydroxyapatite-coated plates. Include siRNA knockdown of key pathways (e.g., MAPK) to identify molecular targets .
- Contradiction Analysis : If results vary between cell lines, consider species-specific differences in RANKL signaling or metabolic clearance rates. Cross-validate with primary murine osteoclasts .
Methodological Resources
- Crystallography : Refer to hydrogen-bonding patterns in trifluoromethylphenyl analogs () to predict intermolecular interactions in co-crystals with target proteins.
- Toxicology Screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryo assays) to prioritize in vivo doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
